N-(3,5-dimethylphenyl)-2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
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Overview
Description
This would typically include the IUPAC name, other names, and the structural formula of the compound.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its functional groups and stereochemistry.Chemical Reactions Analysis
This would involve a study of the chemical reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Scientific Research Applications
Potent Dual Inhibitors
This compound and its analogues have been investigated for their dual inhibitory activity against thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes crucial for DNA synthesis and repair. Research by Gangjee et al. (2008) highlighted the synthesis of analogues as potent dual inhibitors, demonstrating significant potential in cancer therapy due to their ability to inhibit human TS and DHFR effectively (Gangjee et al., 2008).
Crystal Structure Analysis
Subasri et al. (2016, 2017) contributed to understanding the molecular conformation through crystal structure analysis of related compounds. This research provides insight into the folded conformation and intermolecular hydrogen bonding, which could be vital for designing more effective molecules (Subasri et al., 2016); (Subasri et al., 2017).
Antimicrobial Activity
A study by Hossan et al. (2012) explored the synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings, showcasing antimicrobial activity. This work suggests potential applications in developing new antimicrobial agents (Hossan et al., 2012).
Antitumor Activity
Research by Hafez and El-Gazzar (2017) focused on synthesizing new derivatives to evaluate their antitumor activity. This study presents the compound's potential in contributing to the development of new anticancer drugs, with several derivatives displaying potent activity against various cancer cell lines (Hafez & El-Gazzar, 2017).
Vibrational Spectroscopy and Quantum Computational Approach
Jenepha Mary et al. (2022) characterized the antiviral active molecule through vibrational spectroscopy, revealing the compound's stereo-electronic interactions and stability. This research underscores the utility of computational and spectroscopic methods in understanding the compound's properties (Jenepha Mary et al., 2022).
Safety And Hazards
This would involve a discussion of the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties.
Please note that this is a general guide and the specifics may vary depending on the particular compound and the available information. If you have access to a chemical database or a scientific literature database, you may be able to find more specific information on this compound. If you’re working in a lab, always consult with a knowledgeable supervisor or colleague. If you’re studying, your teacher or professor would be the best person to ask. Always remember to follow safety guidelines when handling chemicals.
properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S2/c1-5-22-18(24)17-15(9-13(4)26-17)21-19(22)25-10-16(23)20-14-7-11(2)6-12(3)8-14/h6-8,13H,5,9-10H2,1-4H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FONSSKZWUZMBQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(CC(S2)C)N=C1SCC(=O)NC3=CC(=CC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethylphenyl)-2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide |
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